3-(3-chlorophenyl)-8-(2-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core fused with a triazole ring. Its structure features a 3-chlorophenyl group at position 3 and a 2-fluorobenzenesulfonyl moiety at position 6. Such spirocyclic systems are privileged structures in drug discovery, particularly for modulating G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
3-(3-chlorophenyl)-8-(2-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3S/c20-14-5-3-4-13(12-14)17-18(25)23-19(22-17)8-10-24(11-9-19)28(26,27)16-7-2-1-6-15(16)21/h1-7,12H,8-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUVGPHTCQSAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonyl Group
Compound A : 3-(3-Chlorophenyl)-8-(2,4-Difluorobenzenesulfonyl)-1,4,8-Triazaspiro[4.5]dec-3-en-2-one
Core Modifications: Triazaspiro vs. Azaspiro
Compound B : (5s,8s)-3-(4'-Chloro-3'-Fluoro-4-Methylbiphenyl-3-yl)-4-Hydroxy-8-Methoxy-1-Azaspiro[4.5]dec-3-en-2-one
Substituent Diversity on the Spiro Ring
Compound C : 1-Benzyl-8-Methyl-1,4,8-Triazaspiro[4.5]decan-2-one (Simufilamum)
- Key Differences : Lacks sulfonyl group; features benzyl and methyl substituents.
- Impact : Simplified structure (C₁₅H₂₁N₃O) reduces molecular weight (259.35 g/mol). Binds filamin A, indicating distinct pharmacological applications .
Compound D: 8-Ethyl-2-Phenyl-3-Sulfanylidene-1,4,8-Triazaspiro[4.5]dec-1-en-4-yl)-(3-Fluorophenyl)Methanone
- Key Differences: Replaces sulfonyl with sulfanylidene (C=S) and adds a fluorophenyl methanone.
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Property Comparison
Key Observations:
Electron-Withdrawing Groups : Fluorine and chlorine atoms improve metabolic stability but may reduce bioavailability due to increased polarity.
Spiro Core Modifications : Azaspiro systems (Compound B) exhibit distinct conformational flexibility compared to triazaspiro cores.
Synthetic Accessibility : Microwave-enhanced synthesis () suggests efficient production of triazaspiro derivatives, favoring scalability for the target compound .
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